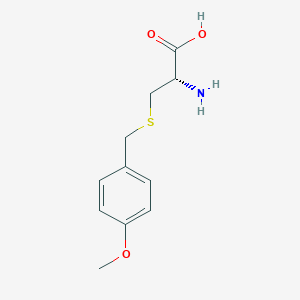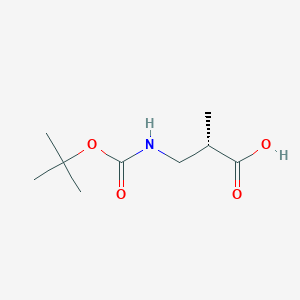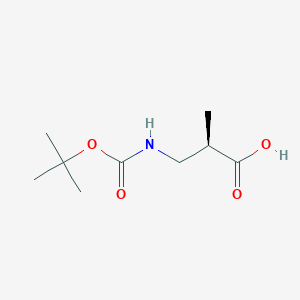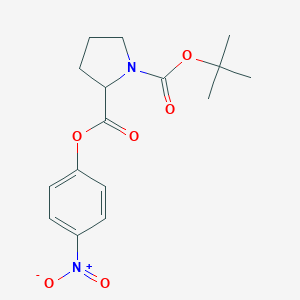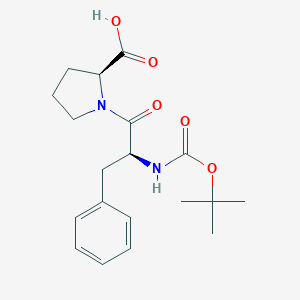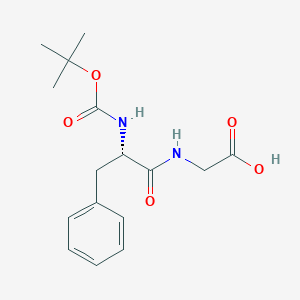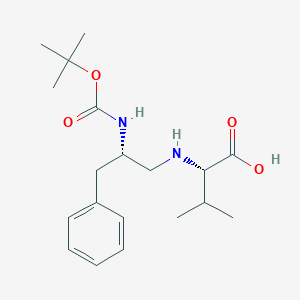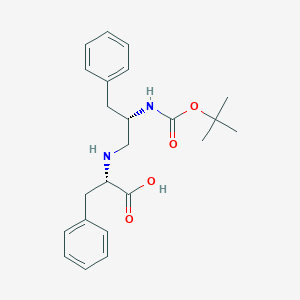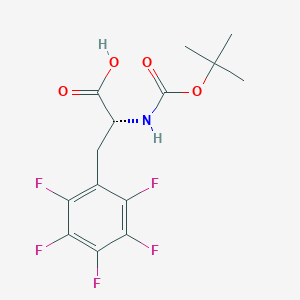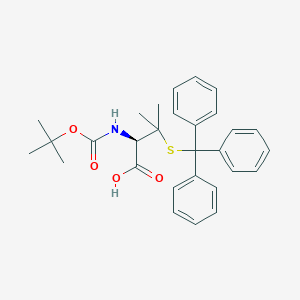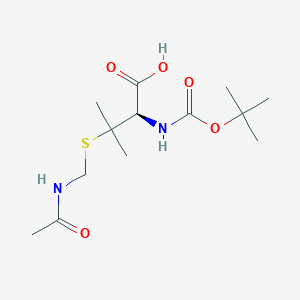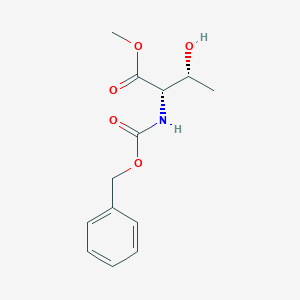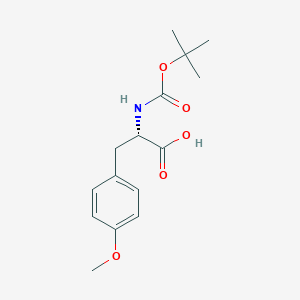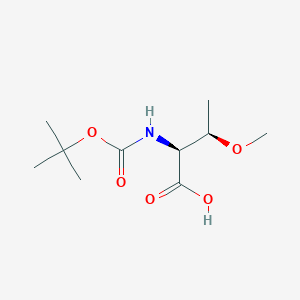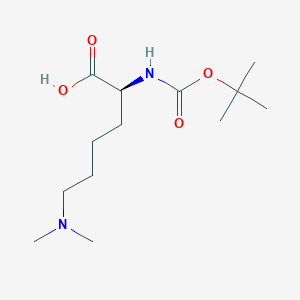
Boc-lys(ME)2-OH
Übersicht
Beschreibung
Boc-Lys(Me)2-OH is a building block for the introduction of the naturally occurring proteinogenic amino acid Nε, Nε-dimethyl-L-lysine . It is used in peptide synthesis .
Synthesis Analysis
Peptides containing methylated lysine (KMen, n = 0-3) can be synthesized by FMOC-LYS(BOC)(ME)-OH . It is also used as a reagent in Fmoc solid-phase peptide synthesis .Molecular Structure Analysis
The empirical formula of Boc-Lys(Me)2-OH is C13H26N2O4 . Its molecular weight is 274.36 . The InChI key is KPXRFYHPDPDJSY-JTQLQIEISA-N .Chemical Reactions Analysis
Changing the location of a carboxylate resulted in an increase in preference for KMe2, presumably based on the ability to form a salt bridge with KMe2 . It can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin .Physical And Chemical Properties Analysis
Boc-Lys(Me)2-OH is a white to slight yellow to beige powder . It has an optical rotation α 25/D (c=1 in methanol) of +17.0 - +21.0 ° .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis in Biochemistry
- Application Summary : Boc-lys(ME)2-OH is utilized as a building block for the synthesis of peptides, especially those containing modifications like dimethylated lysine residues .
- Methods : It is incorporated into peptides via solid-phase peptide synthesis (SPPS), using Fmoc (fluorenylmethoxycarbonyl) chemistry for the temporary protection of the amino group .
- Results : The use of Boc-lys(ME)2-OH in peptide synthesis has enabled the creation of complex peptides with high fidelity and has been instrumental in producing peptides for therapeutic use .
Epigenetic Studies in Molecular Biology
- Application Summary : In the study of histone modifications, Boc-lys(ME)2-OH is used to synthesize histone tail peptides, which are key to understanding epigenetic regulation .
- Methods : The compound is used to introduce site-specific lysine methylation in histone peptides, which is crucial for studying histone code .
- Results : This application has facilitated the production of histone peptides with precise modifications, aiding in the exploration of epigenetic mechanisms .
Drug Development in Medicinal Chemistry
- Application Summary : Boc-lys(ME)2-OH serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs .
- Methods : It is used to introduce specific methyl groups into peptide chains, which can alter the biological activity and stability of potential drug candidates .
- Results : The use of Boc-lys(ME)2-OH has led to the development of peptide drugs with improved efficacy and stability .
Analytical Chemistry for Protein Analysis
- Application Summary : Boc-lys(ME)2-OH is used in analytical techniques to study protein interactions and modifications .
- Methods : It is employed in mass spectrometry as a standard for quantifying the degree of lysine methylation in proteins .
- Results : This has provided quantitative data on protein methylation, contributing to a deeper understanding of protein function and regulation .
Biotechnology for Biomaterials Synthesis
- Application Summary : In the synthesis of biomaterials, Boc-lys(ME)2-OH is used to create peptides that form the basis of new materials with biological functions .
- Methods : The compound is incorporated into peptides that self-assemble into materials with desired properties .
- Results : This has led to the creation of novel biomaterials with potential applications in tissue engineering and regenerative medicine .
Pharmacology for Therapeutic Peptides
- Application Summary : Boc-lys(ME)2-OH is crucial in the synthesis of therapeutic peptides, which are used as treatments for various diseases .
- Methods : It is used to modify peptides to enhance their stability, specificity, and resistance to enzymatic degradation .
- Results : The application has resulted in the production of therapeutic peptides with increased biological activity and longer half-lives in the body .
Proteomics Research
- Application Summary : Boc-lys(ME)2-OH is used in proteomics to study protein modifications, particularly methylation, which affects protein function and interactions .
- Methods : It is used to synthesize peptides that mimic the methylated regions of proteins, which are then analyzed using techniques like mass spectrometry .
- Results : This approach has provided insights into the role of methylation in protein signaling pathways and disease states .
Structural Biology for Protein Conformation Studies
- Application Summary : Boc-lys(ME)2-OH is used to study the conformational changes in proteins that are critical for their function .
- Methods : The compound is incorporated into peptides that are then used in X-ray crystallography or NMR spectroscopy to determine the structure of proteins .
- Results : This has led to a better understanding of protein folding and the role of methylation in stabilizing protein structures .
Chemical Biology for Biomarker Discovery
- Application Summary : Boc-lys(ME)2-OH plays a role in the discovery of biomarkers for various diseases by allowing the synthesis of modified peptides used in biomarker detection .
- Methods : It is used to create specific peptide sequences that can be detected by antibodies or other detection methods in biological samples .
- Results : The use of Boc-lys(ME)2-OH has contributed to the identification of new biomarkers, which can lead to early diagnosis and better treatment outcomes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRFYHPDPDJSY-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427025 | |
| Record name | BOC-LYS(ME)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-lys(ME)2-OH | |
CAS RN |
65671-53-6 | |
| Record name | BOC-LYS(ME)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



